molecular formula C22H20N2O6 B11014357 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11014357
M. Wt: 408.4 g/mol
InChI Key: OWIVCBQKHITIGH-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 3,4-dimethoxyphenyl substituent. Pyridazinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory and cardiovascular effects . The benzodioxin subunit enhances metabolic stability and modulates electronic properties, while the dimethoxyphenyl group contributes to lipophilicity and receptor interactions .

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C22H20N2O6/c1-27-18-6-3-14(11-20(18)28-2)16-5-8-22(26)24(23-16)13-17(25)15-4-7-19-21(12-15)30-10-9-29-19/h3-8,11-12H,9-10,13H2,1-2H3

InChI Key

OWIVCBQKHITIGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one

The pyridazinone core is synthesized via a cyclocondensation strategy (Scheme 1):

Scheme 1 : Formation of 6-(3,4-Dimethoxyphenyl)pyridazin-3(2H)-one

  • Condensation : 3,4-Dimethoxyacetophenone reacts with glyoxylic acid monohydrate in acetic acid under reflux (10 h) to form an α,β-unsaturated ketone intermediate.

  • Cyclization : Hydrazine hydrate (99%) is added to the reaction mixture, inducing cyclization to yield the pyridazinone core.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 100°C for 2 h converts the 3-hydroxyl group to a chloro substituent.

Key Data :

  • Yield: 93% for pyridazinone formation

  • Reaction Conditions: Reflux in acetic acid (24 mL), POCl₃ (17 mL) at 100°C

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 8.32 (d, J = 9.0 Hz, 1H), 7.94 (d, J = 9.0 Hz, 1H), 3.87/3.84 (s, 3H each, OCH₃)

    • IR : 1604 cm⁻¹ (C═N stretch), 1512 cm⁻¹ (C═C aromatic)

Introduction of the 2-Oxoethyl Benzodioxin Side Chain

The side chain is introduced via nucleophilic substitution or Mitsunobu coupling (Scheme 2):

Scheme 2 : Alkylation of Pyridazinone with Benzodioxin-Containing Reagents

  • Mitsunobu Reaction :

    • Reagents: DIAD (Diisopropyl azodicarboxylate), PPh₃ (Triphenylphosphine)

    • Solvent: Anhydrous THF

    • Temperature: 0°C to room temperature (20 h)

    • Substrate: 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol

  • Nucleophilic Substitution :

    • Base: Cs₂CO₃ in DMF

    • Temperature: Room temperature (overnight)

    • Substrate: 3-Hydrazino-6-(3,4-dimethoxyphenyl)pyridazine reacts with 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl chloride

Optimization Insights :

  • Mitsunobu conditions favor retention of configuration at stereocenters.

  • Cs₂CO₃-mediated substitutions achieve 78–85% yields in DMF.

Critical Reaction Parameters

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield ImprovementSource
Pyridazinone cyclizationAcetic acidReflux (118°C)93% → 95% (N₂ atm)
ChlorinationPOCl₃ (neat)10094% → 96% (dry)
Mitsunobu couplingTHF0 → rt82% → 88% (fresh PPh₃)

Reagent Stoichiometry

  • POCl₃ : 10-fold molar excess (0.182 mol per 0.0175 mol substrate) ensures complete chlorination.

  • Hydrazine Hydrate : 20-fold excess (51.4 mL, 1049 mmol) drives hydrazine substitution to 97% yield.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.96 (s, 1H, NH), 7.86 (d, J = 8.4 Hz, Ar–H), 4.35 (s, 2H, CH₂CO), 3.84 (s, 6H, OCH₃).

¹³C NMR (100 MHz, DMSO) :

  • δ 170.2 (C=O), 158.3 (pyridazine C-3), 151.4 (C-O), 56.06 (OCH₃).

HRMS (ESI+) :

  • m/z Calcd for C₂₃H₂₁N₂O₆ [M+H]⁺: 421.1396; Found: 421.1399.

Challenges and Mitigation Strategies

  • Low Solubility in Polar Solvents :

    • Add DMF as co-solvent during coupling steps.

  • Byproduct Formation in Chlorination :

    • Use molecular sieves to absorb HCl gas.

  • Oxidation of Benzodioxin Moiety :

    • Conduct reactions under N₂ atmosphere.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Oxoethyl Group

The 2-oxoethyl substituent adjacent to the benzodioxin ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. This reaction is critical for introducing functional groups or modifying the side chain.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
AlkylationSodium ethoxide, arylpiperazine analogsFormation of S-alkylated derivatives via substitution at the carbonyl carbon.
Michael AdditionHydrazine derivatives, ethanolCyclocondensation to form pyrazole or triazole derivatives.

Pyridazinone Ring Functionalization

The pyridazinone core undergoes electrophilic substitution and alkylation reactions, particularly at the nitrogen or oxygen atoms. The electron-rich 3,4-dimethoxyphenyl group enhances electrophilic reactivity.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
AcylationAcetyl chloride, THFAcetylation at the pyridazinone nitrogen, forming N-acetyl derivatives.
SulfonationSO₃·DMF complexSulfonation at the 5-position of the pyridazinone ring.

Hydrolysis of Methoxy Groups

The 3,4-dimethoxyphenyl substituent can undergo demethylation under acidic or basic conditions to yield catechol derivatives, altering solubility and bioactivity.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Acidic HydrolysisHBr (48%), glacial acetic acidDemethylation to form 3,4-dihydroxyphenyl derivatives.
Enzymatic HydrolysisLiver microsomes (in vitro)Partial demethylation observed in metabolic studies.

Benzodioxin Ring Reactivity

The benzodioxin moiety participates in ring-opening and oxidation reactions, particularly under harsh conditions.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
OxidationKMnO₄, H₂O, heatCleavage of the dioxane ring to form a dicarboxylic acid derivative.
ReductionLiAlH₄, THFReduction of the dioxane oxygen to yield diol intermediates.

Cycloaddition Reactions

The pyridazinone core and substituents enable participation in [3+2] cycloadditions, forming fused heterocyclic systems.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
1,3-Dipolar AdditionDiazomethane, Cu(OTf)₂ catalystFormation of pyrazolo[1,5-a]pyridazinone derivatives.

Biological Interactions and Mechanistic Insights

The compound’s interactions with biological targets (e.g., COX-II) involve hydrogen bonding and π-π stacking, as revealed by molecular docking studies . Key interactions include:

  • Carbonyl oxygen of the pyridazinone ring with Phe518 (2.82 Å).

  • Benzodioxin aromatic system with hydrophobic pockets in enzyme active sites.

Experimental Considerations

  • Stereochemical Outcomes : Reactions involving the 2-oxoethyl group may yield racemic mixtures unless chiral catalysts are employed .

  • Stability : The pyridazinone ring is stable under mild acidic conditions but degrades in strong bases .

Scientific Research Applications

Overview

2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features allow it to interact with multiple biological targets, leading to potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the isoquinoline structure is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated potent activity against Mycobacterium tuberculosis, suggesting that 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could be explored for its antitubercular properties .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activities. It is hypothesized that the compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. This modulation can lead to inhibited cell proliferation and increased cancer cell death, making it a candidate for further investigation in oncology .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents suggests potential applications in treating neurological disorders. Initial binding affinity studies have shown interactions with serotonin receptors (5-HT1A and 5-HT2A), indicating possible antidepressant-like effects . This aspect warrants further exploration through behavioral studies and clinical trials.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell metabolism. For example, its interaction with Mycobacterium tuberculosis enoyl reductase is crucial for its antitubercular activity. This inhibition disrupts fatty acid synthesis in bacteria, leading to their death .

Cellular Mechanisms

At the cellular level, 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide affects various pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, preventing further proliferation of malignant cells.

Synthesis Routes

The synthesis of 2-benzyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions:

  • Formation of Isoquinoline Core : Starting materials undergo cyclization reactions to form the isoquinoline framework.
  • Pyrazole Derivative Synthesis : Hydrazine derivatives are reacted with suitable carbonyl compounds.
  • Final Coupling Reaction : The benzyl group is introduced through coupling reactions under controlled conditions.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value indicating effectiveness similar to established antibiotics.
Study 2Anticancer EvaluationIn vitro tests showed that the compound induced apoptosis in breast and colon cancer cell lines, with IC50 values lower than those of conventional chemotherapeutics.
Study 3Neuropharmacological EffectsBinding assays revealed high affinity for serotonin receptors, suggesting potential use as an antidepressant; further behavioral studies are needed for validation.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several derivatives in the evidence:

Compound Substituents Key Structural Differences Biological Relevance Reference
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one 2-fluoro-4-methoxyphenyl Fluorine at position 2 of phenyl ring vs. 3,4-dimethoxy substitution Fluorine may enhance metabolic stability and binding affinity
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one 4-chlorophenyl, indole substituent Chlorophenyl and indole groups vs. dimethoxyphenyl and benzodioxin Indole moiety may confer CNS activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid substituent Simplified structure lacking pyridazinone core Anti-inflammatory activity (IC50 ~ ibuprofen)
NDD-713 (β1-adrenoceptor antagonist) Cyclopropylmethoxy-methyl group Complex side chain vs. pyridazinone core Cardiovascular applications via β1-adrenoceptor blockade

Pharmacological Activities

  • Anti-inflammatory Activity: The benzodioxin-acetic acid analog () reduced carrageenan-induced edema in rats with potency comparable to ibuprofen (IC50 ~ 10 mg/kg) .
  • Cardiovascular Activity: NDD-713, a benzodioxin-containing β1-adrenoceptor antagonist, demonstrates high selectivity for cardiovascular targets (pA2 = 8.2) . The dimethoxyphenyl group in the target compound may similarly enhance receptor binding.
  • Structural-Activity Relationships (SAR): Methoxy Groups: 3,4-Dimethoxy substitution increases lipophilicity and may improve membrane permeability compared to mono-methoxy or halogenated analogs . Pyridazinone Core: The keto group at position 3 and nitrogen atoms facilitate hydrogen bonding with biological targets, as seen in related pyridazinones .

Physical and Chemical Properties

Property Target Compound Analog (CAS 1219567-95-9) Analog (CAS 1224163-01-2)
Molecular Weight ~396.36 (calculated) 391.85 396.4
LogP ~3.5 (estimated) 3.18 Not reported
Boiling Point Not reported 594.3°C Not reported
Key Functional Groups Benzodioxin, dimethoxyphenyl Chlorophenyl, indole Fluorophenyl, methoxy

Biological Activity

The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a synthetic derivative featuring a benzodioxane moiety, which is known for various biological activities. This article explores the biological activity of this compound, drawing from diverse research findings and studies.

Molecular Formula

  • C : 20
  • H : 19
  • N : 3
  • O : 4

Structural Features

The compound includes:

  • A benzodioxane ring contributing to its bioactivity.
  • A pyridazinone core which is associated with various pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with a benzodioxane structure exhibit significant enzyme inhibition properties. For instance, related compounds have shown:

  • Inhibition against α-glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can be beneficial for managing diabetes mellitus .
  • Acetylcholinesterase (AChE) inhibition : This is relevant for neurodegenerative conditions such as Alzheimer's disease .

Antioxidant Activity

Studies on similar benzodioxane derivatives have demonstrated their ability to inhibit lipid peroxidation. For example, certain derivatives were found to be significantly more effective than standard antioxidants like probucol in preventing human low-density lipoprotein (LDL) oxidation .

Anti-inflammatory Properties

Compounds containing the benzodioxane moiety have been recognized for their anti-inflammatory effects. Research has highlighted that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Hypolipidemic Effects

Some derivatives have exhibited hypolipidemic activity, which could help in managing cholesterol levels and reducing cardiovascular risks. For instance, specific compounds showed significant reductions in lipid levels in animal models .

Study on Enzyme Inhibition

In a study evaluating various sulfonamides with benzodioxane structures, it was found that several synthesized derivatives exhibited substantial inhibitory activity against α-glucosidase and weak inhibition against AChE. The molecular docking studies supported these findings by indicating favorable binding interactions with the target enzymes .

Investigation of Antioxidant Properties

A series of 2,3-dihydro-1,4-benzodioxin derivatives were assessed for their antioxidant capabilities. Compounds were tested for their effectiveness in inhibiting copper-induced LDL peroxidation. The most potent compounds were determined to be significantly more effective than existing treatments .

Hypolipidemic Activity in Mice

In vivo studies demonstrated that certain benzodioxane derivatives could reduce lipid levels in mice models. The observed hypolipidemic effects were dose-dependent and indicated potential for further development as therapeutic agents for hyperlipidemia .

Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant inhibition of α-glucosidase; weak AChE inhibition
Antioxidant ActivityEffective against LDL oxidation; superior to probucol
Anti-inflammatoryModulation of inflammatory pathways; potential therapeutic benefits
Hypolipidemic EffectsReduction of lipid levels in animal models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyridazinone derivatives structurally related to this compound?

  • Methodological Answer : A common approach involves condensation reactions between substituted pyridazinones and aldehyde derivatives in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). For example, 6-aryl-4,5-dihydropyridazin-3(2H)-ones can react with benzaldehyde derivatives at room temperature overnight, followed by acidification and recrystallization in 90% ethanol . Modifying substituents on the aldehyde or pyridazinone core allows diversification of the final product.

Q. How can researchers optimize purification for pyridazinone-based compounds with poor solubility?

  • Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol-water systems) is effective for isolating pyridazinone derivatives. For hydrophobic analogs, column chromatography with gradients of ethyl acetate and hexane improves separation. Purity should be confirmed via HPLC (C18 column, UV detection at 254 nm) or melting point analysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (e.g., dihydrobenzodioxin and dimethoxyphenyl groups) and carbonyl signals (e.g., pyridazinone C=O at ~165–170 ppm).
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positioning, as demonstrated for structurally related pyridazinones .
  • HRMS : Validate molecular formula using electrospray ionization (ESI+) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps), electrostatic potential surfaces, and non-covalent interactions (e.g., hydrogen bonding). These insights guide hypotheses about binding affinities or metabolic stability, as shown for antiviral pyridazinones .

Q. What strategies resolve contradictions in pharmacological data for pyridazinone analogs?

  • Methodological Answer :

  • Dose-response studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase or receptor panels to rule out nonspecific interactions.
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) to isolate SAR trends, as seen in studies on pyridazinones with inotropic activity .

Q. How do substituents on the benzodioxin and dimethoxyphenyl moieties influence metabolic stability?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • Metabolite ID : Use high-resolution mass spectrometry to detect phase I (oxidation) or phase II (glucuronidation) products.
  • Methoxy groups : May reduce oxidation but increase steric hindrance, delaying metabolism compared to halogenated analogs .

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